![molecular formula C16H11NOS B14206034 5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde CAS No. 834883-84-0](/img/structure/B14206034.png)
5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes a naphthalene ring and a thiophene ring, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde typically involves the condensation reaction between naphthalen-2-ylamine and thiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The process can be summarized as follows:
- Dissolve naphthalen-2-ylamine and thiophene-2-carbaldehyde in ethanol.
- Add a catalytic amount of acid, such as acetic acid, to the mixture.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present on the naphthalene and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Amine derivatives with reduced imine groups.
Substitution: Various substituted naphthalene or thiophene derivatives.
科学研究应用
5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine: Studied for its potential use in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
相似化合物的比较
Similar Compounds
- 2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol
- 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
- 2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol
Uniqueness
5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde is unique due to the presence of both naphthalene and thiophene rings in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications. The thiophene ring, in particular, enhances its potential in materials science and organic electronics.
属性
CAS 编号 |
834883-84-0 |
|---|---|
分子式 |
C16H11NOS |
分子量 |
265.3 g/mol |
IUPAC 名称 |
5-(naphthalen-2-yliminomethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C16H11NOS/c18-11-16-8-7-15(19-16)10-17-14-6-5-12-3-1-2-4-13(12)9-14/h1-11H |
InChI 键 |
VXGVMPJPKSSYCD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=C(S3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


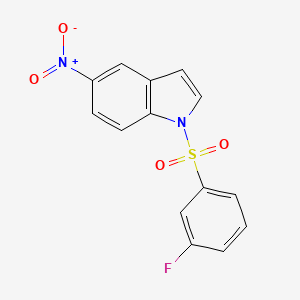
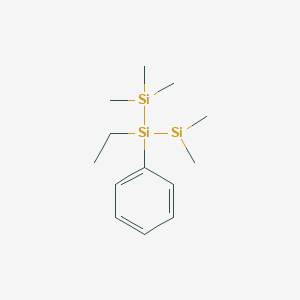
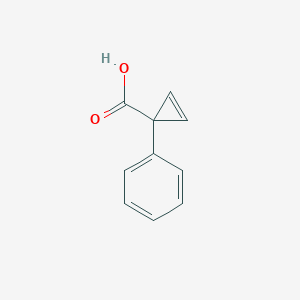
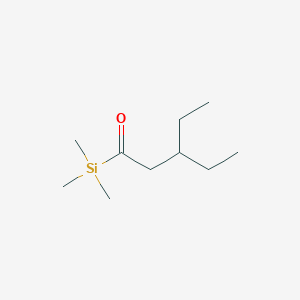
![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
silane](/img/structure/B14205997.png)

![Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B14206004.png)
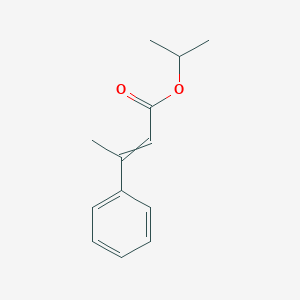
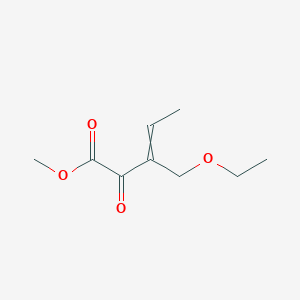
![4-(Methylsulfanyl)-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14206012.png)
